![molecular formula C12H17ClN2 B2937354 N-(4-chlorophenyl)-1-methylpiperidin-4-amine CAS No. 36796-53-9](/img/structure/B2937354.png)
N-(4-chlorophenyl)-1-methylpiperidin-4-amine
Overview
Description
“N-(4-chlorophenyl)-1-methylpiperidin-4-amine” is a chemical compound. Its structure is likely to contain a piperidine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and X-ray diffraction . The compound likely has a piperidine ring, a common feature in many pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include reactions with other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the compound “N-(4-chlorophenyl)formamide” has a molecular weight of 155.582 Da .Scientific Research Applications
Antibacterial and Antibiofilm Activities
Nicotinamide derivatives with chlorophenyl groups have been investigated for their antibacterial and antibiofilm properties. These studies suggest that “N-(4-chlorophenyl)-1-methylpiperidin-4-amine” could potentially be explored for similar applications, particularly in combating bacterial infections and biofilm formation .
Antiviral Activity
Research on thiadiazole sulfonamide derivatives with chlorophenyl groups has led to the synthesis of compounds with antiviral activities. This indicates a possible research application of “N-(4-chlorophenyl)-1-methylpiperidin-4-amine” in the development of antiviral agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAXYNRMXBENDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325069 | |
Record name | N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |
CAS RN |
36796-53-9 | |
Record name | N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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